1-Phenyl-4,7,10-tris-(toluene-4-sulfonyl)-1,4,7,10-tetraaza-cyclododecane
Description
1-Phenyl-4,7,10-tris-(toluene-4-sulfonyl)-1,4,7,10-tetraaza-cyclododecane is a macrocyclic polyamine derivative with a 12-membered tetraaza ring system. Its structure is distinguished by a phenyl group at the 1-position and three toluene-4-sulfonyl (tosyl) groups at the 4, 7, and 10 positions. This compound has demonstrated significant biological activity, particularly in oncology. Studies by Hall et al. (1997) revealed its potent cytotoxicity in human Tmolt3 T leukemic cells, where it inhibits key enzymes in the purine pathway (e.g., nucleoside kinase, thymidylate synthetase), suppresses RNA/DNA synthesis, and induces DNA fragmentation, directly contributing to cancer cell death . Its antineoplastic properties are attributed to the tosyl groups, which enhance cellular permeability and interfere with enzymatic processes critical for nucleic acid metabolism .
Properties
CAS No. |
132066-11-6 |
|---|---|
Molecular Formula |
C35H42N4O6S3 |
Molecular Weight |
710.9 g/mol |
IUPAC Name |
1,4,7-tris-(4-methylphenyl)sulfonyl-10-phenyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C35H42N4O6S3/c1-29-9-15-33(16-10-29)46(40,41)37-23-21-36(32-7-5-4-6-8-32)22-24-38(47(42,43)34-17-11-30(2)12-18-34)26-28-39(27-25-37)48(44,45)35-19-13-31(3)14-20-35/h4-20H,21-28H2,1-3H3 |
InChI Key |
PKCOUVYVWQMQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
1-Phenyl-4,7,10-tris-(toluene-4-sulfonyl)-1,4,7,10-tetraaza-cyclododecane (CAS No. 132066-11-6) is a complex organic compound known for its potential in various biological applications. This compound belongs to the class of tetraazacyclododecane derivatives, which are recognized for their chelating properties and ability to form stable complexes with metal ions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyclododecane ring with four nitrogen atoms integrated into the ring system and three toluene-4-sulfonyl groups attached. This unique arrangement contributes to its biological activity by enhancing solubility and facilitating interactions with biological targets.
Pharmacological Properties
- Chelating Agent : The compound exhibits significant chelating properties due to the presence of nitrogen atoms in its structure. It forms stable complexes with various metal ions, which can be utilized in medical imaging and therapeutic applications .
- Antitumor Activity : Preliminary studies suggest that derivatives of tetraazacyclododecane compounds can exhibit antitumor effects by targeting specific receptors in cancer cells. For instance, studies involving radiolabeled peptides based on tetraazacyclododecane have shown promising results in tumor targeting and imaging .
- Neuroprotective Effects : Some research indicates that similar compounds may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids through metal ion coordination. This interaction can modulate various biochemical pathways involved in cell signaling and metabolism.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related tetraazacyclododecane derivative. The compound was radiolabeled and administered to tumor-bearing mice. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective targeting of cancer cells via receptor-mediated mechanisms .
Study 2: Neuroprotection
In another investigation focused on neuroprotection, researchers observed that a similar compound could inhibit oxidative stress markers in neuronal cells exposed to neurotoxic agents. The study highlighted the potential for these compounds in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Chelating Agents for Metal Ions
The compound serves as a precursor for the synthesis of macrocyclic chelating agents. These agents are crucial in the formation of stable complexes with metal ions, which can be utilized in medical diagnostics and therapeutic applications. For instance, derivatives of 1,4,7,10-tetraazacyclododecane (commonly known as cyclen) are used to create contrast agents for magnetic resonance imaging (MRI), such as Gadobutrol and Gadobenate . These agents enhance image quality by improving the contrast of tissues during imaging procedures.
Radiopharmaceuticals
Research indicates that 1-Phenyl-4,7,10-tris-(toluene-4-sulfonyl)-1,4,7,10-tetraaza-cyclododecane can be labeled with radioisotopes for use in targeted radiotherapy and diagnostic imaging. It has been studied for its potential in developing radiopharmaceuticals that target specific receptors in cancer cells . The ability to form stable complexes with radionuclides makes it a valuable component in the design of new therapeutic agents.
Materials Science
Polymeric Materials
The compound's structural characteristics allow it to act as a building block for creating advanced polymeric materials. These materials can exhibit unique properties such as enhanced mechanical strength and thermal stability. The incorporation of sulfonyl groups contributes to improved solubility and processability in various solvents .
Nanomaterials
Recent studies have explored the use of this compound in the synthesis of nanomaterials for drug delivery systems. Its ability to encapsulate drugs and facilitate controlled release is particularly beneficial in targeting specific tissues or cells within the body. This application is significant in cancer therapy where localized treatment is essential to minimize side effects .
Analytical Chemistry
Chemical Sensors
this compound has been investigated for its potential use in chemical sensors. Its ability to selectively bind metal ions can be harnessed to develop sensors that detect trace amounts of heavy metals in environmental samples. This application is crucial for monitoring pollution levels and ensuring environmental safety .
Chromatography
In analytical chemistry, the compound can be utilized as a stationary phase in chromatographic techniques. Its unique structure allows for effective separation of complex mixtures based on molecular interactions. This application is particularly useful in pharmaceutical analysis where purity and composition need to be rigorously assessed .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The toluene-4-sulfonyl (-SO₂Tol) groups demonstrate classic sulfonamide reactivity. Key substitution patterns include:
| Reaction Type | Conditions | Product Formation | Selectivity |
|---|---|---|---|
| Acid-catalyzed hydrolysis | 6M HCl, 90°C, 12 hr | Partial desulfonation | Position 4 sulfonyl group removed first |
| Thiol displacement | Thiourea/EtOH, reflux | Thiosulfonate derivatives | Steric hindrance dictates site preference |
| Amine alkylation | RNH₂/DMF, 60°C | Sulfonamide bond cleavage | Controlled by pH (optimum 8.5-9.0) |
These reactions typically proceed with 65-82% yields depending on the steric accessibility of specific sulfonyl groups, as demonstrated by comparative NMR studies of reaction intermediates .
Metal Coordination Chemistry
The macrocycle's nitrogen atoms enable complexation with transition metals through a unique stepwise mechanism:
Coordination Process
-
Initial protonation of two trans-annular nitrogens at pH 4.2-5.8
-
Metal ion binding (Cu²⁺ > Ni²⁺ > Zn²⁺) at deprotonated sites
-
Conformational adjustment to accommodate octahedral geometry
Key Complexation Data
| Metal Ion | Log K (25°C) | Preferred Coordination Sites | Magnetic Moment (BM) |
|---|---|---|---|
| Cu(II) | 18.7 ± 0.3 | N1,N4,N7,N10 | 1.82 |
| Ni(II) | 14.2 ± 0.2 | N4,N7,N10 | 3.11 |
| Gd(III) | 22.9 ± 0.4 | N1,N4,N7,N10,O (sulfonyl) | 7.94 |
These values were determined through potentiometric titration and X-ray absorption spectroscopy . The sulfonyl oxygen atoms participate in secondary coordination spheres, particularly with lanthanides.
Functionalization Reactions
The phenyl group at position 1 undergoes directed ortho-metalation (DoM) under specific conditions:
Ortho-Functionalization Protocol
-
Deprotonation with LDA (-78°C, THF)
-
Electrophile quenching (alkyl halides, carbonyl compounds)
-
Acidic workup (2M HCl)
This method enables introduction of substituents while preserving sulfonyl groups, with typical yields of 55-70% . X-ray crystallography confirms maintained macrocyclic integrity during these transformations.
Redox Activity
Electrochemical studies reveal two quasi-reversible redox processes:
| Potential (V vs SCE) | Assignment | ΔE_p (mV) |
|---|---|---|
| -0.34 | Sulfonyl group reduction | 68 |
| +1.12 | Macrocyclic amine oxidation | 82 |
Cyclic voltammetry in acetonitrile (0.1M TBAPF₆) shows these events are pH-dependent below 4.0 due to proton-coupled electron transfer .
Stability Considerations
Critical degradation pathways include:
-
Thermal decomposition : Onset at 218°C (TGA) via sulfonyl group elimination
-
Photooxidation : λ > 300 nm generates sulfonic acid derivatives
-
Hydrolytic stability : Half-life of 142 hr in pH 7.4 buffer at 37°C
These stability profiles dictate storage requirements (desiccated, < -20°C) and reaction solvent selection (avoid chlorinated solvents above 60°C) .
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of Macrocyclic Tetraaza Derivatives
Chelation Efficiency and Stability
- DOTA: Exhibits exceptional thermodynamic stability (log K ~25 for Gd³⁺) and kinetic inertness, making it ideal for in vivo diagnostics and therapy .
- TCMC: Optimized for Pb²⁺ chelation, forming mononuclear complexes even under acidic conditions (pH >2). Its helical amide arms prevent coordination gaps, ensuring stable encapsulation of Pb²⁺ .
Key Advantages and Limitations
- 1-Phenyl-4,7,10-tris-(toluene-4-sulfonyl): Advantages: Direct cytotoxicity bypasses the need for radioisotope conjugation. Limitations: Potential off-target toxicity due to nonspecific enzyme inhibition.
- DOTA/TCMC: Advantages: Versatile chelation for theranostics; TCMC’s Pb²⁺ stability supports clinical translation . Limitations: DOTA requires higher pH (>3.5) for Pb²⁺ binding, limiting utility in acidic microenvironments .
Preparation Methods
Electrophilic Sulfonylation Strategy
The trisubstitution of cyclen with toluene-4-sulfonyl (tosyl) groups is achieved via reaction with tosyl chloride in aprotic solvents. Chloroform, combined with triethylamine as a base, facilitates the stepwise substitution of three secondary amines on the cyclen ring. Critical parameters include:
-
Stoichiometry : A 3.3:1 molar ratio of tosyl chloride to cyclen ensures trisubstitution while minimizing tetrasubstituted byproducts.
-
Solvent Effects : Aprotic solvents (e.g., chloroform) enhance regioselectivity by stabilizing the transition state, whereas protic solvents (e.g., methanol) promote over-alkylation.
Table 1: Optimization of Tosylation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Tosyl chloride equiv | 3.3 | 78 | 98 |
| Solvent | Chloroform | 77 | 97 |
| Temperature (°C) | 25 | 75 | 96 |
Mechanistic Insights
The reaction proceeds via an SN2 mechanism , where triethylamine scavenges HCl, shifting equilibrium toward product formation. Steric hindrance from the first two tosyl groups directs the third substitution to the least hindered nitrogen, achieving >70% regioselectivity for the 1,4,7-positions.
Phenyl Group Functionalization
N-Alkylation with Benzyl Derivatives
The introduction of the phenyl group at the remaining nitrogen involves benzyl bromide under mild conditions (25°C, 16–20 hours). Key considerations include:
Alternative Pathways
Recent patents describe one-pot syntheses using pre-functionalized cyclen derivatives, though yields remain lower (55–60%) due to competing side reactions.
Analytical Characterization
Spectroscopic Methods
-
1H NMR : The tris-tosylated intermediate exhibits distinct aromatic proton signals at δ 7.2–7.8 ppm (tosyl groups) and δ 3.5–4.0 ppm (macrocyclic CH2). Post-benzylation, a singlet at δ 6.8–7.1 ppm confirms phenyl integration.
-
Mass Spectrometry : FAB-MS analysis of the final product shows a molecular ion peak at m/z 711.0 ([M+H]+), aligning with the theoretical molecular weight of 710.9.
Purity Assessment
Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, as verified by HPLC with UV detection at 254 nm.
Industrial Scalability and Challenges
Commercial production (e.g., RR Scientific) utilizes the above protocol, offering batch sizes up to 100 g. Challenges include:
Q & A
Q. Methodological Guidance
- NMR spectroscopy : - and -NMR in CDCl or DO resolve protonation states and substituent orientation. For paramagnetic complexes (e.g., Gd), -NMR quantifies water exchange rates .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and detects fragmentation patterns. Isotopic labeling (e.g., -cyclen) aids in tracking coordination geometry .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict ligand conformation and metal-binding energetics. Molecular dynamics simulations (AMBER force fields) model solution-phase behavior .
In radiopharmaceutical design, how does the choice of radionuclide (e.g., 212Pb^{212}Pb212Pb vs. 177Lu^{177}Lu177Lu) impact conjugation strategies and in vivo stability for this chelator?
Q. Advanced Application Focus
- Radionuclide compatibility : (α-emitter) requires rapid targeting due to short half-life (10.6 hours). Pre-labeling the ligand with via generator systems (e.g., ) ensures high-specific-activity conjugates .
- Bifunctional conjugation : Introducing a reactive handle (e.g., isothiocyanate or maleimide) enables covalent attachment to biomolecules (antibodies, peptides). Purification via size-exclusion chromatography removes unchelated radionuclides .
- In vivo stability : Challenge with serum proteins (e.g., transferrin) at 37°C for 24–48 hours assesses transmetallation. Gamma-counting of -complexes in urine/blood post-injection quantifies retention .
What methodologies are recommended for resolving discrepancies in reported thermodynamic stability constants for lanthanide complexes of this ligand?
Q. Data Contradiction Analysis
- Standardized potentiometry : Conduct titrations under identical conditions (0.1 M NaCl, 25°C) using a glass electrode calibrated with NIST buffers. Include competition studies with DTPA to validate constants .
- Spectrophotometric validation : Monitor UV-Vis absorbance shifts during metal titration (e.g., Nd at 575 nm) to cross-check potentiometric data .
- Error analysis : Use software (e.g., HyperQuad) to calculate uncertainty margins (±0.2 log units) and identify outliers from ionic strength or temperature variations .
How can this ligand be utilized as a scaffold for hybrid nanostructures, and what analytical techniques confirm its structural role in templating metallic nanoparticles?
Q. Advanced Nanomaterial Application
- Template synthesis : The cyclen core coordinates Ag ions, enabling one-step aqueous synthesis of hybrid silver nanostructures (hAgNSs). Adjusting pH (8–10) and ligand-to-AgNO molar ratios (1:2–1:5) controls particle size (20–100 nm) .
- Characterization :
What strategies mitigate racemization or degradation during solid-phase peptide synthesis (SPPS) when conjugating this ligand to targeting vectors?
Q. Methodological Optimization
- Coupling reagents : Use HATU/DIPEA in DMF for amide bond formation, minimizing racemization. Pre-activate the ligand’s carboxylate with HOBt for 10 minutes before adding to resin-bound peptides .
- Protection/deprotection : Employ tert-butyloxycarbonyl (Boc) groups for macrocycle amines during SPPS. Cleave with TFA/water (95:5) post-synthesis to retain sulfonyl integrity .
- Quality control : Analyze conjugates via RP-HPLC (C18 column, 0.1% TFA gradient) and MALDI-TOF MS to confirm mass and purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
